molecular formula C8H7BrN2O5 B1643716 Methyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Methyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Cat. No. B1643716
M. Wt: 291.06 g/mol
InChI Key: HEDJZWNFTMYAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate is a useful research compound. Its molecular formula is C8H7BrN2O5 and its molecular weight is 291.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7BrN2O5

Molecular Weight

291.06 g/mol

IUPAC Name

methyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H7BrN2O5/c1-15-7(12)4-16-8-6(11(13)14)2-5(9)3-10-8/h2-3H,4H2,1H3

InChI Key

HEDJZWNFTMYAOP-UHFFFAOYSA-N

SMILES

COC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Canonical SMILES

COC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxy-acetic acid methyl ester (46 mg, 0.50 mmol) was dissolved in 2 ml of anhydrous tetrahydrofuran under nitrogen atmosphere, and sodium hydride (40 mg, 1.0 mmol) was added thereto at room temperature. After stirring for 30 minutes, 5-bromo-2-chloro-3-nitro-pyridine (100 mg, 0.42 mmol) dissolved in 1 ml of anhydrous tetrahydrofuran was added dropwise at room temperature, and the reaction mixture was stirred at room temperature for 18 hours. After completion of the reaction by adding water, the mixture was extracted with dichloromethane, and the organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of n-hexane:ethyl acetate=9:1. The fractions containing the product were collected and evaporated to obtain (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid methyl ester as yellow solid (144 mg, 99%).
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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